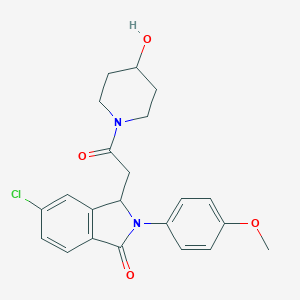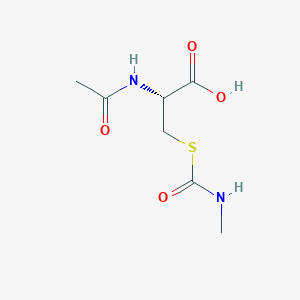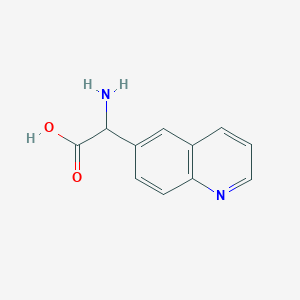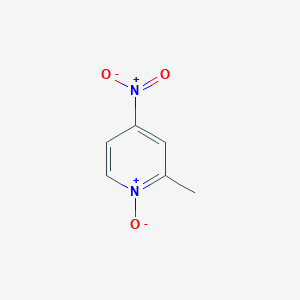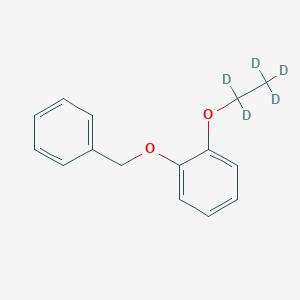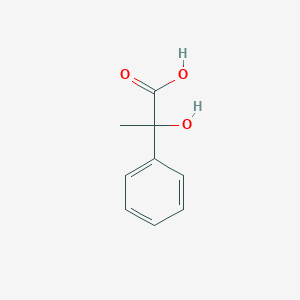
2-Hydroxy-2-phenylpropanoic acid
Übersicht
Beschreibung
2-Hydroxy-2-phenylpropanoic acid, also known as (S)-(+)-2-hydroxy-2-phenylpropionic acid, is a chemical compound with the molecular formula C9H10O3 . It has a molecular weight of 166.17 . The compound is a white, crystalline solid with a sweet, floral scent at room temperature .
Synthesis Analysis
2-Hydroxy-2-phenylpropanoic acid can be synthesized from phenylacetic acid by a process called the Reformatsky reaction. The reaction involves the reaction of phenylacetic acid with zinc and bromoacetone, followed by hydrolysis of the resulting intermediate. It is also used in the asymmetric synthesis of ®-2-hydroxy-2-phenylpropionic acid, and ®- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid .Molecular Structure Analysis
The molecular structure of 2-Hydroxy-2-phenylpropanoic acid is represented by the SMILES stringCC@@(C(O)=O)c1ccccc1 . The InChI key for the compound is NWCHELUCVWSRRS-VIFPVBQESA-N . Chemical Reactions Analysis
The compound is used in the asymmetric synthesis of ®-2-hydroxy-2-phenylpropionic acid, and ®- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid . It also participates in the conversion of readily available L-phenylalanine in a double S [subscript N]2 reaction to enantiomerically pure (S)-2-hydroxy-2-phenylpropionic acid .Physical And Chemical Properties Analysis
2-Hydroxy-2-phenylpropanoic acid has a melting point of 146-148°C and a boiling point of 290-300°C. It is soluble in water, ethanol, and benzene. It has a pKa value of 4.6, which means it is a weak acid.Wissenschaftliche Forschungsanwendungen
Asymmetric Synthesis
“2-Hydroxy-2-phenylpropanoic acid” is used in the asymmetric synthesis . Asymmetric synthesis, also known as chiral synthesis, is a method used in the field of organic chemistry. It involves the synthesis of chiral molecules using a process that favors the formation of a specific enantiomer or diastereomer.
Stereospecific Synthesis of ®-2-hydroxy-2-phenylpropionic acid
This compound plays a role in the stereospecific synthesis of ®-2-hydroxy-2-phenylpropionic acid . Stereospecific synthesis is a strategy in synthetic chemistry where the stereochemistry of the product molecule is strictly controlled.
Synthesis of ®- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid
“2-Hydroxy-2-phenylpropanoic acid” is also used in the synthesis of ®- and (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid . These compounds are important in the field of medicinal chemistry and drug discovery.
Configurational Relationship Studies
The compound is used in studies to understand the configurational relationship between ® (-)-2-hydroxy-2-phenylpropionic acid and (S) (+)-2-phenylpropionic acid . Understanding these relationships is crucial in the development of new pharmaceuticals.
Safety And Hazards
The compound should be handled with care to avoid dust formation. It is advised to avoid breathing mist, gas or vapours and to avoid contact with skin and eye. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas .
Eigenschaften
IUPAC Name |
2-hydroxy-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O3/c1-9(12,8(10)11)7-5-3-2-4-6-7/h2-6,12H,1H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWCHELUCVWSRRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10862090 | |
| Record name | Atrolactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Atrolactic acid | |
CAS RN |
515-30-0, 4607-38-9 | |
| Record name | Atrolactic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515-30-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Atrolactic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515300 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | DL-Atrolactic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=128998 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Atrolactic acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401846 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzeneacetic acid, .alpha.-hydroxy-.alpha.-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Atrolactic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10862090 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-phenyllactic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.452 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (±)-2-phenyllactic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.740 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ATROLACTIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3709C1T8IF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: The research paper mentions the enantioselective metabolism of cumene, leading to the formation of (R)-(-)-2-hydroxy-2-phenylpropanoic acid. What can you tell us about the stereochemistry of this process?
A1: The research paper by Ishida et al. [] focuses on the enantioselective metabolism of cumene in rabbits. The study highlights that the metabolism of cumene to 2-hydroxy-2-phenylpropanoic acid is not random but favors the formation of the (R)-(-) enantiomer. This suggests that the enzymes responsible for this metabolic conversion, likely cytochrome P450 enzymes, exhibit stereospecificity. The preferential formation of the (R)-(-) enantiomer over the (S)-(+) enantiomer suggests that the active site of the involved enzyme has a specific spatial arrangement that favors the binding and conversion of one enantiomer over the other. Further research into the specific enzymes and their active site structures would be required to confirm this.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


